Difluoromethylene diphosphonate

Bone resorption Osteoporosis Organ culture

Difluoromethylene diphosphonate (F2MDP, DFMDP; CAS 10596-32-4) is a geminal bisphosphonate in which the bridging methylene of pyrophosphate is replaced by a CF₂ group. This substitution renders the P–C–P backbone resistant to chemical and enzymatic hydrolysis while producing a second pKₐ (ca.

Molecular Formula CH4F2O6P2
Molecular Weight 211.98 g/mol
CAS No. 10596-32-4
Cat. No. B024119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethylene diphosphonate
CAS10596-32-4
SynonymsP,P’-(Difluoromethylene)bisphosphonic Acid;  Difluoromethylene)bis[phosphonic Acid];  (Difluoromethylene)bisphosphonic Acid; 
Molecular FormulaCH4F2O6P2
Molecular Weight211.98 g/mol
Structural Identifiers
SMILESC(F)(F)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
InChIKeyHSRBLOWVRMGXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoromethylene Diphosphonate (CAS 10596-32-4): Procurement-Relevant Baseline Profile


Difluoromethylene diphosphonate (F2MDP, DFMDP; CAS 10596-32-4) is a geminal bisphosphonate in which the bridging methylene of pyrophosphate is replaced by a CF₂ group. This substitution renders the P–C–P backbone resistant to chemical and enzymatic hydrolysis while producing a second pKₐ (ca. 5.4) that is lower than that of the CH₂ analogue (ca. 7.6), closer to the pKₐ of natural phosphate (ca. 6.4) [1]. F2MDP has been mapped to clodronic acid in MeSH [2] and inhibits bone resorption in organ culture [3]. It serves both as a hydrolytically stable pyrophosphate bioisostere for enzyme inhibitor design and as a fluorinated probe for ¹⁹F NMR studies.

Why Generic Bisphosphonate Substitution Fails for Difluoromethylene Diphosphonate (CAS 10596-32-4)


Bisphosphonates are not functionally interchangeable. The bridging atom(s) between the two phosphonate groups dictate pKₐ, Ca²⁺-binding affinity, hydrolytic stability, and electrostatic mimicry of the natural pyrophosphate ligand. F2MDP's CF₂ bridge yields a pKₐ₂ of approx. 5.4, whereas the non-fluorinated CH₂ analogue has a pKₐ₂ of approx. 7.6 and the mono-fluorinated CHF analogue approx. 6.5 [1]. In bone resorption assays, F2MDP, Cl₂MDP (clodronate), and EHDP (etidronate) show statistically significant efficacy differences at identical concentrations [2]. In enzyme inhibitor design, replacing a natural diphosphate with a CH₂-bisphosphonate fails to resolve hydrolytic instability; the CF₂-bisphosphonate eliminates this liability while preserving isopolar character [3]. Selecting a generic bisphosphonate without considering these quantitative differences risks compromised experimental reproducibility, incorrect SAR interpretation, or failed probe development.

Quantitative Differentiation Evidence for Difluoromethylene Diphosphonate (CAS 10596-32-4)


Bone Resorption Inhibition: F2MDP Outperforms EHDP at Low Concentrations in Direct Head-to-Head Organ Culture

In a direct comparative study, F2MDP was compared with dichloromethylene diphosphonate (Cl₂MDP) and ethane-1-hydroxy-1,1-diphosphonate (EHDP) for inhibition of ⁴⁵Ca release from fetal rat long bones. At 10 µM and 100 µM, F2MDP was more effective than EHDP and less effective than Cl₂MDP; at higher concentrations (up to 1000 µM), all three compounds inhibited resorption to similar extents [1]. This non-linear differentiation at low concentrations is critical for dose-ranging studies where EHDP would underestimate achievable inhibition.

Bone resorption Osteoporosis Organ culture

pKa Tuning: CF₂-Phosphonate pKa₂ = 5.4 vs. CH₂-Phosphonate pKa₂ = 7.6; Closer to Natural Phosphate (pKa₂ = 6.4)

Systematic pKₐ comparison of phosphonate bridging groups reveals that the second dissociation constant (pKₐ₂) varies substantially: natural phosphate pKₐ₂ ≈ 6.4; CH₂-phosphonate ≈ 7.6; CHF-phosphonate ≈ 6.5; CF₂-phosphonate ≈ 5.4 [1]. The CF₂ group shifts pKₐ₂ by approx. 2.2 units lower than CH₂ and approx. 1.0 unit lower than natural phosphate, due to the strong electron-withdrawing effect of the two fluorine atoms. This means F2MDP is more fully ionized at physiological pH than the CH₂ analogue, better mimicking the charge state of natural pyrophosphate.

Bioisostere design Phosphate mimicry Enzyme inhibitor

KRAS G12C Inhibitor Affinity: CF₂-Bisphosphonate Improves Binding 7-Fold Over CH₂-Bisphosphonate

In a structure-activity relationship study of covalent G12C KRAS inhibitors, the difluoromethylene bisphosphonate analogue (compound 11) improved affinity for KRAS by 7-fold compared to the methylene bisphosphonate analogue (compound 10). The monofluoromethylene bisphosphonate analogue (compound 12) showed lower affinity and slower labeling rate than compound 11 [1]. This demonstrates that the CF₂ bridge directly enhances target engagement, not merely hydrolytic stability.

KRAS G12C inhibitor Covalent inhibitor GDP mimetic

Ca²⁺ Complexation: F2MDP Exhibits Lower 1:1 Ca²⁺ Affinity Than Cl₂MDP and EHDP, Indicating Distinct Mineral-Binding Profile

Potentiometric titration using a Ca²⁺-selective electrode determined 1:1 formation constants for Ca²⁺ complexes of three bisphosphonates. The logarithm of the formation constant (log K) followed the order EHDP > Cl₂MDP > F2MDP, which is opposite to the acid strength of the ligands (F2MDP being the strongest acid) [1]. The 2:1 Ca²⁺:EHDP complex was significantly more stable than either the 2:1 Ca²⁺:Cl₂MDP or Ca²⁺:F2MDP complexes, likely due to hydroxyl group coordination in EHDP. This distinct Ca²⁺ affinity profile affects hydroxyapatite binding kinetics and bone-targeting efficiency.

Calcium complexation Hydroxyapatite binding Bisphosphonate bone targeting

19F NMR Probe Capability: F2MDP Enables Direct Spectroscopic Tracking Absent in Non-Fluorinated Bisphosphonates

The two fluorine atoms in the CF₂ bridge enable ¹⁹F NMR detection, a capability entirely absent in the non-fluorinated CH₂-bisphosphonate (methylene bisphosphonate) [1]. ¹⁹F NMR has been used to confirm fluorination, assess purity, and resolve stereoelectronic effects of the CF₂ group on molecular conformation. In the Dictyostelium discoideum model, F2MDP was taken up by amoebae and metabolically incorporated into the corresponding β,γ-methylene analogue of adenosine triphosphate, demonstrating that the fluorine label can be tracked through metabolic pathways without perturbing substrate recognition [2]. The CH₂ analogue, lacking fluorine, cannot serve this dual function.

19F NMR Probe tracking Metabolism studies

Procurement-Driven Application Scenarios for Difluoromethylene Diphosphonate (CAS 10596-32-4)


Hydrolytically Stable Pyrophosphate Bioisostere for Enzyme Inhibitor Design (Kinases, GTPases, Phosphatases)

When natural pyrophosphate or nucleoside di-/triphosphates suffer from rapid enzymatic hydrolysis (half-life <1 h in serum), F2MDP serves as a non-hydrolyzable isopolar replacement. The CF₂ bridge provides resistance to phosphatases and serum esterases while maintaining a pKₐ₂ (5.4) that approximates the charge state of the natural ligand at physiological pH [1]. In KRAS G12C inhibitor development, the CF₂-bisphosphonate warhead improved target affinity 7-fold over the CH₂ analogue [2], demonstrating that hydrolytic stability does not come at the cost of binding potency. This scenario applies to any enzyme where the pyrophosphate binding pocket tolerates the CF₂ isostere.

Intermediate-Potency Bisphosphonate for Bone Resorption Studies Requiring Fine Dose Discrimination

In fetal rat long bone organ culture, F2MDP occupies an intermediate efficacy position between EHDP (weaker) and Cl₂MDP (stronger) at low micromolar concentrations (10–100 µM) [1]. This intermediate potency, combined with its prolonged post-incubation effect—bones treated with F2MDP only during the first half of incubation showed sustained ⁴⁵Ca release reduction comparable to continuous exposure—makes it uniquely suited for pulse-chase experimental designs where sustained target engagement after washout is desired [1]. Cl₂MDP and EHDP do not provide the same combination of intermediate acute potency and prolonged post-exposure effect.

19F NMR-Traceable Bisphosphonate Probe for Metabolic Fate and Bone Uptake Studies

The two fluorine atoms enable direct ¹⁹F NMR detection without radiolabeling or fluorophore conjugation [1]. This is critical for metabolism studies: in Dictyostelium discoideum, F2MDP was taken up and enzymatically incorporated into ATP analogues, demonstrating that the fluorine atoms do not prevent metabolic recognition [2]. The non-fluorinated CH₂-bisphosphonate cannot provide this spectroscopic handle, and Cl₂MDP requires alternative detection strategies. For bone uptake and biodistribution studies where spatial resolution of fluorine distribution is needed, F2MDP is the only bisphosphonate among the three comparators (EHDP, Cl₂MDP, CH₂-bisphosphonate) that supports ¹⁹F MRI or MRS.

Differentiated Calcium-Binding Profile for Selective Hydroxyapatite Interaction Studies

F2MDP exhibits lower 1:1 Ca²⁺ complex stability than both EHDP and Cl₂MDP (order: EHDP > Cl₂MDP > F2MDP), which is opposite to the acid strength trend [1]. This distinct calcium-binding profile provides a tool for structure-activity relationship studies investigating how bisphosphonate Ca²⁺ affinity correlates with hydroxyapatite adsorption kinetics, osteoclast cytotoxicity, and bone remodeling outcomes. When the experimental goal is to isolate the contribution of Ca²⁺ chelation strength from other pharmacophoric features, F2MDP offers a data point at the low-affinity end of the spectrum that neither EHDP (hydroxyl-assisted chelation) nor Cl₂MDP (intermediate) can provide.

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